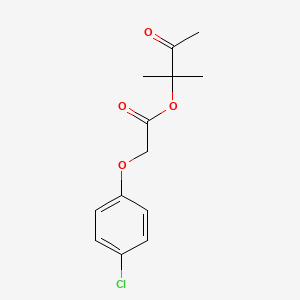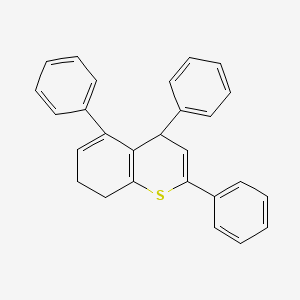![molecular formula C15H24O4 B14351904 (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate CAS No. 97773-10-9](/img/structure/B14351904.png)
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate: is a chemical compound with the molecular formula C15H24O4 . This compound belongs to the class of organic compounds known as esters, which are characterized by the presence of an ester functional group. Esters are commonly used in various industrial applications due to their pleasant odors and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate typically involves the esterification reaction between (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol and prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between esters and biological molecules. It serves as a model compound to investigate ester hydrolysis and enzyme-catalyzed reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs within the body through metabolic processes.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also utilized in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, leading to the release of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, where the active drug is released upon ester bond cleavage.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a similar structure but lacks the spirocyclic moiety.
Methyl propanoate: Another ester with a similar ester functional group but different alkyl groups.
Butyl propanoate: An ester with a longer alkyl chain compared to (3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate.
Uniqueness: The unique spirocyclic structure of this compound distinguishes it from other esters. This structural feature imparts specific chemical and physical properties, making it valuable in various applications. The presence of the spirocyclic moiety enhances its stability and reactivity, which is beneficial in synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
97773-10-9 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(3-ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C15H24O4/c1-3-13(16)17-10-14(4-2)11-18-15(19-12-14)8-6-5-7-9-15/h3H,1,4-12H2,2H3 |
InChI-Schlüssel |
NFHSGJKEFYEONA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC2(CCCCC2)OC1)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


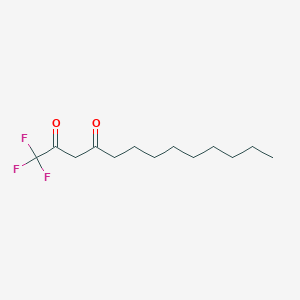
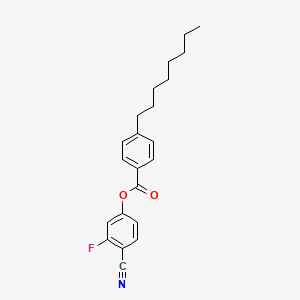
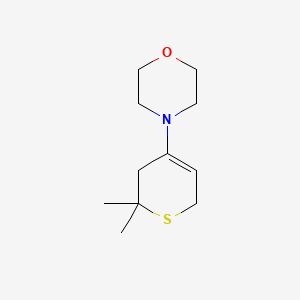
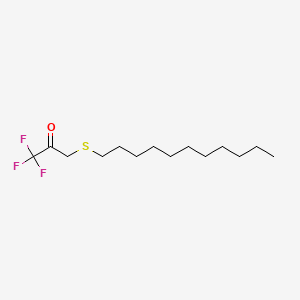

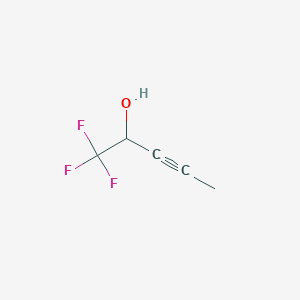
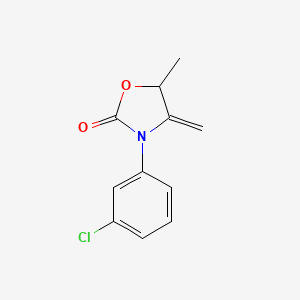
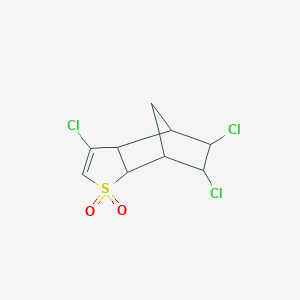
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
